molecular formula C8H8N4S B1295689 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole CAS No. 13229-03-3

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

Cat. No.: B1295689
CAS No.: 13229-03-3
M. Wt: 192.24 g/mol
InChI Key: COYPLZXSHTZYFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the P2X7 receptor (P2X7R) . P2X7R is a type of purinergic receptor for ATP, which plays a significant role in the immune system. It is involved in various cellular functions such as cytokine release, cell proliferation, apoptosis, and others .

Mode of Action

This compound interacts with its target, the P2X7R, by inhibiting its function . The compound binds to the receptor, preventing the normal action of ATP and thus inhibiting the receptor’s function. This results in a decrease in the downstream effects normally triggered by the activation of the P2X7R .

Biochemical Pathways

The inhibition of P2X7R by this compound affects several biochemical pathways. These include the regulation of cytokine release and cell proliferation . By inhibiting the P2X7R, the compound can potentially modulate these pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s in vitro admet profile was found to be within acceptable ranges concerning metabolic stability and cytotoxicity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include reduced P2X7R-mediated dye uptake and decreased IL-1β release . These effects are likely due to the compound’s inhibitory action on the P2X7R.

Biochemical Analysis

Cellular Effects

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has been found to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound exhibits cytotoxic effects against human hepatocellular carcinoma and breast carcinoma cell lines, indicating its potential as an anticancer agent . The impact of this compound on cell function is mediated through its ability to modulate key signaling pathways, such as the inhibition of acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under normal storage conditions, with a melting point of 178-179°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that this compound can induce sustained changes in cellular metabolism and gene expression, which may contribute to its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within tissues are influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both hydrazinyl and phenyl groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPLZXSHTZYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291458
Record name 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-03-3
Record name NSC75710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole
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Synthesis routes and methods

Procedure details

A solution of the 2-Chloro-5-phenyl-[1,3,4]thiadiazole (2 mmol) and hydrazine hydrate (6 mmol, 3 eq) in iPrOH (10 mL) was heated at reflux overnight. The solvent was evaporated, water was added, and the product was isolated by filtration (110 mg, 57%).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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